molecular formula C18H28N2O3S2 B2497604 2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide CAS No. 2415518-38-4

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide

Cat. No.: B2497604
CAS No.: 2415518-38-4
M. Wt: 384.55
InChI Key: BMKOEEHMWHKFIU-UHFFFAOYSA-N
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Description

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiomorpholine ring, and an oxane ring

Properties

IUPAC Name

2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-11-23-12-8-18)20-9-13-24-14-10-20/h1-5,19H,6-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKOEEHMWHKFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the oxane ring, and finally the attachment of the phenyl group and sulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-(thiomorpholin-4-yl)pyrimidine-5-carboxylate
  • (Tetrahydropyran-4-yl)-[2-phenyl-5-(1,1-dioxo-thiomorpholin-4-yl)methyl-1H-indol-7-yl]amine

Uniqueness

2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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